molecular formula C25H21NO3 B2847050 1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866348-90-5

1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B2847050
M. Wt: 383.447
InChI Key: QDDCUTYOZQAEKH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : A study demonstrated the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline, highlighting methodologies that could be relevant for synthesizing compounds like 1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one. This process involves substitution, nitration, reduction, cyclization, and chlorination steps, showing a complex synthesis pathway that could be adapted or provide insights into synthesizing related quinoline derivatives (Min Wang et al., 2015).

  • Chemical Interactions and Modifications : Research on 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one synthesis highlighted eco-friendly protocols for producing novel quinolinone derivatives. This study emphasizes the potential for creating diverse derivatives of quinoline compounds through environmentally friendly methods, suggesting a pathway for modifications of the compound (Maruti B. Yadav et al., 2020).

Biological Activities

  • Antiproliferative Activities : A compound structurally similar to 1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, identified as GN39482, showed promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. This indicates potential research applications of related quinoline derivatives in cancer treatment (Hidemitsu Minegishi et al., 2015).

  • Receptor Interaction : Another study on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) explored its high affinity for sigma-2 receptors, revealing the potential for quinoline derivatives in studying receptor interactions and pharmacological applications (Jinbin Xu et al., 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This would involve potential applications of the compound, ongoing research, and areas where further research could be beneficial.


Please consult a specialist or a scientific database for more specific and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-benzyl-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17-8-10-19(11-9-17)24(27)22-16-26(15-18-6-4-3-5-7-18)23-13-12-20(29-2)14-21(23)25(22)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDCUTYOZQAEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

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